molecular formula C19H14FN3O4S B3747857 METHYL 5-FLUORO-3-({2-[2-OXO-1,3-BENZOTHIAZOL-3(2H)-YL]ACETYL}AMINO)-1H-INDOLE-2-CARBOXYLATE

METHYL 5-FLUORO-3-({2-[2-OXO-1,3-BENZOTHIAZOL-3(2H)-YL]ACETYL}AMINO)-1H-INDOLE-2-CARBOXYLATE

Cat. No.: B3747857
M. Wt: 399.4 g/mol
InChI Key: FJKOUOIIUBBZPN-UHFFFAOYSA-N
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Description

METHYL 5-FLUORO-3-({2-[2-OXO-1,3-BENZOTHIAZOL-3(2H)-YL]ACETYL}AMINO)-1H-INDOLE-2-CARBOXYLATE is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-FLUORO-3-({2-[2-OXO-1,3-BENZOTHIAZOL-3(2H)-YL]ACETYL}AMINO)-1H-INDOLE-2-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the indole core, introduction of the fluorine atom, and subsequent functionalization to introduce the benzothiazole moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

METHYL 5-FLUORO-3-({2-[2-OXO-1,3-BENZOTHIAZOL-3(2H)-YL]ACETYL}AMINO)-1H-INDOLE-2-CARBOXYLATE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

METHYL 5-FLUORO-3-({2-[2-OXO-1,3-BENZOTHIAZOL-3(2H)-YL]ACETYL}AMINO)-1H-INDOLE-2-CARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 5-FLUORO-3-({2-[2-OXO-1,3-BENZOTHIAZOL-3(2H)-YL]ACETYL}AMINO)-1H-INDOLE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 5-FLUORO-3-({2-[2-OXO-1,3-BENZOTHIAZOL-3(2H)-YL]ACETYL}AMINO)-1H-INDOLE-2-CARBOXYLATE
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the presence of both fluorine and benzothiazole moieties, which confer unique chemical and biological properties.

Properties

IUPAC Name

methyl 5-fluoro-3-[[2-(2-oxo-1,3-benzothiazol-3-yl)acetyl]amino]-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3O4S/c1-27-18(25)17-16(11-8-10(20)6-7-12(11)21-17)22-15(24)9-23-13-4-2-3-5-14(13)28-19(23)26/h2-8,21H,9H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJKOUOIIUBBZPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(N1)C=CC(=C2)F)NC(=O)CN3C4=CC=CC=C4SC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 5-FLUORO-3-({2-[2-OXO-1,3-BENZOTHIAZOL-3(2H)-YL]ACETYL}AMINO)-1H-INDOLE-2-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
METHYL 5-FLUORO-3-({2-[2-OXO-1,3-BENZOTHIAZOL-3(2H)-YL]ACETYL}AMINO)-1H-INDOLE-2-CARBOXYLATE
Reactant of Route 3
METHYL 5-FLUORO-3-({2-[2-OXO-1,3-BENZOTHIAZOL-3(2H)-YL]ACETYL}AMINO)-1H-INDOLE-2-CARBOXYLATE
Reactant of Route 4
METHYL 5-FLUORO-3-({2-[2-OXO-1,3-BENZOTHIAZOL-3(2H)-YL]ACETYL}AMINO)-1H-INDOLE-2-CARBOXYLATE
Reactant of Route 5
METHYL 5-FLUORO-3-({2-[2-OXO-1,3-BENZOTHIAZOL-3(2H)-YL]ACETYL}AMINO)-1H-INDOLE-2-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
METHYL 5-FLUORO-3-({2-[2-OXO-1,3-BENZOTHIAZOL-3(2H)-YL]ACETYL}AMINO)-1H-INDOLE-2-CARBOXYLATE

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